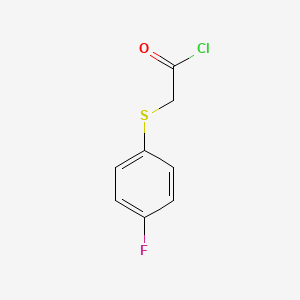

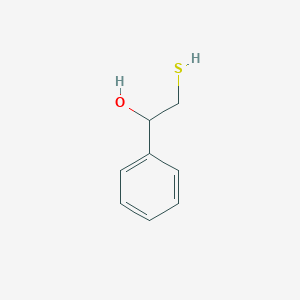

![molecular formula C17H12N2OS3 B2500827 (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681233-26-1](/img/structure/B2500827.png)

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of acrylamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related acrylamide derivatives have been synthesized and investigated for their potential therapeutic applications. For instance, a novel series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast carcinoma . This suggests that the compound of interest may also possess similar cytotoxic properties and could be a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of acrylamide derivatives typically involves the formation of an acrylamide moiety attached to various heterocyclic and aromatic rings. In the first paper, the authors describe the synthesis of a series of acrylamide derivatives and confirm their structures using spectral tools . Although the exact synthesis method for (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not detailed, it is likely that similar synthetic strategies and confirmatory techniques would be employed.

Molecular Structure Analysis

Vibrational spectroscopic investigation and theoretical calculations, such as those performed on a related compound (E)-3-phenyl-N-[4-(phenyl-amino) quinazoline-7-yl] acrylamide, provide insights into the optimized geometrical structure and harmonic vibration frequencies . These methods, including ab initio HF, DFT/B3LYP, and MP2, could be applied to the compound of interest to predict its molecular structure and identify possible intramolecular interactions.

Chemical Reactions Analysis

The reactivity of acrylamide derivatives can be inferred from their chemical structure. The presence of the acrylamide moiety suggests potential for interactions with biological macromolecules, which could lead to cytotoxic effects as observed in the first paper . Additionally, the specific substituents on the acrylamide core could influence its reactivity and binding affinity to various targets, such as proteins involved in cancer cell proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the cytotoxic effects of the synthesized acrylamide derivatives against cancer cell lines indicate that these compounds are biologically active and may have specific physicochemical properties that allow them to penetrate cell membranes and interact with intracellular targets . Theoretical calculations and vibrational spectroscopic investigations, as performed in the second paper, can also provide valuable information about the stability and electronic properties of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been synthesized through various techniques, including condensation reactions and cyclization processes. For instance, the synthesis of related compounds involves condensation of specific aldehydes and acrylamides under controlled conditions (Kariuki et al., 2022).

- Crystal Structure Determination : The crystal structure and molecular geometry of related compounds have been determined using techniques like X-ray diffraction and NMR spectroscopy, providing insight into their structural characteristics (Lee et al., 2009).

Photovoltaic and Optical Applications

- Dye-Sensitized Solar Cells : Compounds containing thiophene and thiazole units, similar to the query compound, have been used as sensitizers in dye-sensitized solar cells, showing promising photovoltaic performance (Han et al., 2015).

- Nonlinear Optical Properties : Derivatives of thiophene have been studied for their nonlinear optical limiting properties, which are significant for optoelectronic devices and protecting optical sensors (Anandan et al., 2018).

Anticancer Properties

- Cytotoxic Activity : Acrylamide derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential applications in developing anticancer agents (Kamal et al., 2014).

- Tubulin Polymerization Inhibitors : Some acrylamide conjugates have been evaluated for their anti-tubulin activity, which is crucial for cancer therapy (Kamal et al., 2014).

Other Applications

- Insecticidal Agents : Sulfonamide thiazole derivatives have shown potential as insecticidal agents, highlighting the diverse applicability of thiazole-containing compounds (Soliman et al., 2020).

- Metal Sorption : N-heterocyclic acrylamide polymers have been used as chelating agents for metal sorption, indicating the compound's utility in environmental applications (Al-Fulaij et al., 2015).

Mecanismo De Acción

Target of action

Thiazole derivatives are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The exact mode of action can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to induce cell apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Biochemical pathways

Again, the affected pathways can vary. Some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of action

The result of the compound’s action can vary depending on its targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Propiedades

IUPAC Name |

(E)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIIWALQGDSSIN-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

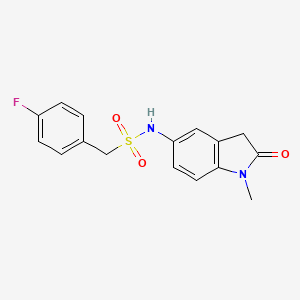

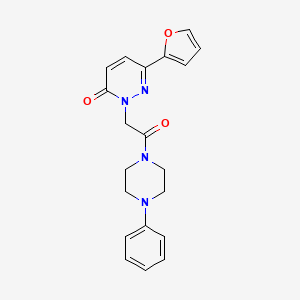

![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

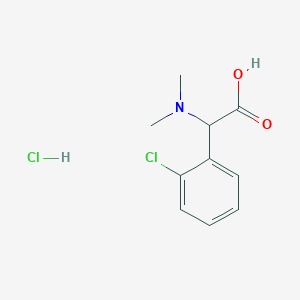

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)

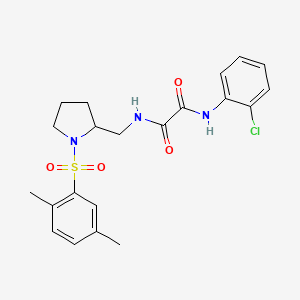

![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)

![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)

![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)